1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt 1,2-Dioleoyl-sn-glycero-3-PA is a phospholipid containing the long-chain (18:1) fatty acid oleic acid inserted at the sn-1 and sn-2 positions. It has been used in the generation of micelles, liposomes, and other artificial membranes.
18:1 PA (1,2-dioleoyl-sn-glycero-3-phosphate (sodium salt)) is a sodium salt of modified lipid which has phosphatidic acid group as the backbone.
18:1 PA (1,2-dioleoyl-sn-glycero-3-phosphate (sodium salt)) is an anionic lipid.

Brand Name: Vulcanchem
CAS No.: 108392-02-5
VCID: VC0012316
InChI: InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/b19-17-,20-18-;/t37-;/m1./s1
SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na]
Molecular Formula: C39H71Na2O8P
Molecular Weight: 744.93

1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt

CAS No.: 108392-02-5

Cat. No.: VC0012316

Molecular Formula: C39H71Na2O8P

Molecular Weight: 744.93

* For research use only. Not for human or veterinary use.

1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt - 108392-02-5

Specification

Description 1,2-Dioleoyl-sn-glycero-3-PA is a phospholipid containing the long-chain (18:1) fatty acid oleic acid inserted at the sn-1 and sn-2 positions. It has been used in the generation of micelles, liposomes, and other artificial membranes.
18:1 PA (1,2-dioleoyl-sn-glycero-3-phosphate (sodium salt)) is a sodium salt of modified lipid which has phosphatidic acid group as the backbone.
18:1 PA (1,2-dioleoyl-sn-glycero-3-phosphate (sodium salt)) is an anionic lipid.

CAS No. 108392-02-5
Molecular Formula C39H71Na2O8P
Molecular Weight 744.93
Standard InChI InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/b19-17-,20-18-;/t37-;/m1./s1
SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na]

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